molecular formula C16H24O3 B8324377 2-[2-(3-Tert-butyl-phenoxy)-ethyl]-[1,3]dioxane

2-[2-(3-Tert-butyl-phenoxy)-ethyl]-[1,3]dioxane

Cat. No. B8324377
M. Wt: 264.36 g/mol
InChI Key: FPGHHJUUOOBPTP-UHFFFAOYSA-N
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Patent
US08318719B2

Procedure details

Sodium hydroxide (3.46 g, 1.3 eq) was taken up in water (20 mL) and stirred for about 30 minutes. Then 3-tert-butyl phenol (10.0 g, 66.6 mmol) was added and the resulting mixture was stirred at room temperature for 30 minutes. Next, 2-(2-bromoethyl)-[1,3]dioxane (9.9 mL, 1.1 eq) was added ant the resulting mixture was heated at reflux for 40 hours. The reaction mixture was cooled to room temperature and then added ethyl acetate (150 mL) and with stirring acetic acid was added to pH=4, followed by dilution with water (100 mL) and ethyl acetate (150 mL). After partitioning, the layers were separated and then washed the organic layer with water (3×100 mL) and the ethyl acetate layers were dried over magnesium sulfate, filtered and concentrated to give the title compound as a colorless oil (16.91 g).
Quantity
3.46 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
9.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
150 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3]([C:7]1[CH:8]=[C:9]([OH:13])[CH:10]=[CH:11][CH:12]=1)([CH3:6])([CH3:5])[CH3:4].Br[CH2:15][CH2:16][CH:17]1[O:22][CH2:21][CH2:20][CH2:19][O:18]1>O.C(OCC)(=O)C.C(O)(=O)C>[C:3]([C:7]1[CH:8]=[C:9]([CH:10]=[CH:11][CH:12]=1)[O:13][CH2:15][CH2:16][CH:17]1[O:22][CH2:21][CH2:20][CH2:19][O:18]1)([CH3:6])([CH3:4])[CH3:5] |f:0.1|

Inputs

Step One
Name
Quantity
3.46 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C=CC1)O
Step Three
Name
Quantity
9.9 mL
Type
reactant
Smiles
BrCCC1OCCCO1
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for about 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at room temperature for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 40 hours
Duration
40 h
CUSTOM
Type
CUSTOM
Details
After partitioning
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
washed the organic layer with water (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the ethyl acetate layers were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(OCCC2OCCCO2)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 16.91 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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